Calcium lactate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

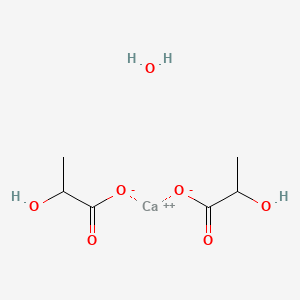

Calcium lactate hydrate is a white crystalline salt with the chemical formula C₆H₁₀CaO₆·xH₂O , where “x” represents the number of water molecules associated with each formula unit. It is the calcium salt of lactic acid and is commonly used in medicine to treat calcium deficiencies, as well as a food additive with the E number E327 .

作用機序

Target of Action

Calcium lactate hydrate primarily targets the calcium ion (Ca2+) and lactic acid in the body . Calcium ions play a crucial role in various physiological processes, including bone formation, nerve transmission, muscle contraction, and blood clotting . Lactic acid, on the other hand, serves as a fuel or energy source in mammals, acting as an intermediate in metabolic pathways .

Mode of Action

In aqueous environments such as the gastrointestinal (GI) tract, this compound dissociates into calcium cation and lactic acid anions . The lactic acid anions, which are the conjugate base of lactic acid, diffuse through the muscles and are transported to the liver by the bloodstream to participate in gluconeogenesis .

Biochemical Pathways

The dissociation of this compound into calcium ions and lactic acid anions impacts several biochemical pathways. The lactic acid anions serve as an energy source in mammals by acting as an intermediate in metabolic pathways . They are involved in the process of gluconeogenesis in the liver . Additionally, lactate metabolism within the gut microbiota involves various microbes and biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its absorption in the gastrointestinal tract and its subsequent distribution in the body. The compound is used as a nutritional supplement, and its bioavailability is influenced by factors such as the presence of other nutrients and the pH of the stomach .

Result of Action

The primary result of this compound’s action is the provision of calcium ions and lactic acid to the body. This can help prevent or treat calcium deficiency . Additionally, the lactic acid produced can serve as an energy source for various bodily functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water increases significantly in the presence of d-gluconate ions . Moreover, while its solubility increases with temperature, the concentration of free Ca2+ ions decreases, which is explained by the lactate and calcium ions becoming less hydrated and forming a complex . The compound also shows good thermal and chemical stability .

生化学分析

Biochemical Properties

In aqueous environments such as the gastrointestinal (GI) tract, Calcium lactate hydrate dissociates into calcium cations and lactic acid anions . Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an intermediate in metabolic pathways .

Temporal Effects in Laboratory Settings

This compound has shown good thermal and chemical stability in laboratory settings . Over time, it reversibly dehydrates/hydrates within an operating temperature range suitable for low-temperature thermochemical heat storage .

準備方法

Synthetic Routes and Reaction Conditions

Calcium lactate hydrate can be synthesized by the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving lactic acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The resulting product is then filtered, dried, and crystallized to obtain the desired hydrate form .

化学反応の分析

Types of Reactions

Calcium lactate hydrate primarily undergoes dissociation in aqueous environments, releasing calcium ions (Ca²⁺) and lactate ions (C₃H₅O₃⁻). This dissociation is crucial for its bioavailability and efficacy in various applications .

Common Reagents and Conditions

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution: In the presence of strong acids, this compound can undergo substitution reactions where the lactate ion is replaced by other anions.

Major Products Formed

The major products formed from the dissociation of this compound are calcium ions and lactate ions. These ions play significant roles in various physiological processes and industrial applications .

科学的研究の応用

Chemistry

Calcium lactate hydrate is used as a precursor in the preparation of calcium-oxide-based sorbents for CO₂ capture .

Biology

In biological research, this compound serves as a carbon and energy source for studying the sulfate reduction ability of certain bacteria .

Medicine

Medically, this compound is utilized to treat calcium deficiencies and as a dietary supplement to support bone health .

Industry

In the food industry, it is used as a firming agent, stabilizer, and flavor enhancer. It also finds application in molecular gastronomy for the production of alginate beads .

類似化合物との比較

Similar Compounds

Calcium gluconate: Another calcium salt used to treat calcium deficiencies.

Calcium carbonate: Commonly used as a dietary supplement and antacid.

Calcium citrate: Known for its high bioavailability and used in dietary supplements.

Uniqueness

Calcium lactate hydrate is unique due to its high solubility and bioavailability, making it an ideal candidate for rapid calcium delivery in medical and industrial applications. Its ability to form stable hydrates also sets it apart from other calcium salts .

特性

CAS番号 |

41372-22-9 |

|---|---|

分子式 |

C3H8CaO4 |

分子量 |

148.17 g/mol |

IUPAC名 |

calcium;2-hydroxypropanoate;hydrate |

InChI |

InChI=1S/C3H6O3.Ca.H2O/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);;1H2 |

InChIキー |

JCFHGKRSYPTRSS-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2] |

正規SMILES |

CC(C(=O)O)O.O.[Ca] |

関連するCAS |

41372-22-9 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。